N-[1-(4-methoxybenzyl)piperidin-4-yl]-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is a complex organic compound that features a piperidine ring, a pyrrole ring, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the coupling of the pyrrole and thiophene rings. Common reagents used in these reactions include piperidine, 4-methoxybenzyl chloride, pyrrole, and thiophene derivatives. Reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the methoxyphenyl group using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-imidazol-1-yl)-3-(thiophen-3-yl)propanamide
- N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(furan-3-yl)propanamide
- N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(benzothiophen-3-yl)propanamide
Uniqueness
N-{1-[(4-methoxyphenyl)methyl]piperidin-4-yl}-3-(1H-pyrrol-1-yl)-3-(thiophen-3-yl)propanamide is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H29N3O2S |
---|---|
Molecular Weight |
423.6 g/mol |
IUPAC Name |
N-[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide |
InChI |
InChI=1S/C24H29N3O2S/c1-29-22-6-4-19(5-7-22)17-26-13-8-21(9-14-26)25-24(28)16-23(20-10-15-30-18-20)27-11-2-3-12-27/h2-7,10-12,15,18,21,23H,8-9,13-14,16-17H2,1H3,(H,25,28) |
InChI Key |
RXDOJCHBLAFJJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.